Bienvenue dans la boutique en ligne BenchChem!

5-Ethyl-1,2,3,4-tetrahydroisoquinoline

Antitubercular drug discovery ATP synthase inhibition Structure–activity relationships

5-Ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1247353-64-5) is a C5-alkyl-substituted bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry. With molecular formula C11H15N and a molecular weight of 161.24 g/mol, this compound bears an ethyl group at the 5-position of the partially saturated isoquinoline ring system.

Molecular Formula C11H15N
Molecular Weight 161.24
CAS No. 1247353-64-5
Cat. No. B3376864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,2,3,4-tetrahydroisoquinoline
CAS1247353-64-5
Molecular FormulaC11H15N
Molecular Weight161.24
Structural Identifiers
SMILESCCC1=CC=CC2=C1CCNC2
InChIInChI=1S/C11H15N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-5,12H,2,6-8H2,1H3
InChIKeyBIUMAWDGXWJADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1247353-64-5): Procurement-Ready Scaffold Profile and Differentiation Snapshot


5-Ethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1247353-64-5) is a C5-alkyl-substituted bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry. With molecular formula C11H15N and a molecular weight of 161.24 g/mol, this compound bears an ethyl group at the 5-position of the partially saturated isoquinoline ring system . The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses , and its full 1D ¹H NMR spectrum (2 mM in DMSO-d₆, 298 K, pH 7.5, 600 MHz) has been deposited in the Biological Magnetic Resonance Bank (BMRB entry bmse012566) [1]. The 5-ethyl substitution pattern is of particular interest because structure–activity relationship (SAR) campaigns have demonstrated that 5-alkyl substituents on the THIQ core confer distinct potency and physicochemical advantages over 5-halogen, 5-methoxy, or unsubstituted analogs in anti-infective programs.

Why 5-Ethyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Casually Replaced by Other 5-Substituted or Unsubstituted THIQ Analogs


Within the tetrahydroisoquinoline chemotype, the identity of the 5-position substituent is not a neutral structural variation—it directly modulates both target potency and physicochemical properties in a quantifiable manner. In a systematic SAR study of 5,8-disubstituted THIQs as Mycobacterium tuberculosis inhibitors, the average aerobic MIC (MABA) for 11 compounds bearing lipophilic 5-alkyl substituents (including ethyl) was 2.8 µg/mL, compared with 4.8 µg/mL for 17 compounds bearing 5-fluoro and 5.4 µg/mL for 18 compounds bearing 5-methoxy groups [1]. This represents a ~1.7-fold and ~1.9-fold potency advantage, respectively, attributable to the higher lipophilicity conveyed by the alkyl substituent. Furthermore, within the alkyl subset, the 5-ethyl group occupies a distinct lipophilicity window (clogP ~5.73–5.74 for elaborated derivatives) that is intermediate between 5-methyl (clogP ~5.86–6.03) and 5-benzyl (clogP ~7.08), avoiding both the potentially insufficient membrane permeability of lower homologs and the excessive lipophilicity-associated risks (promiscuity, rapid metabolic clearance, poor solubility) of larger substituents [1]. These data demonstrate that procurement decisions predicated on simple THIQ scaffold interchangeability—without regard to the specific 5-substituent—risk selecting a compound with measurably inferior potency and a suboptimal physicochemical profile.

5-Ethyl-1,2,3,4-tetrahydroisoquinoline: Quantified Differentiation Evidence Against Closest Structural Analogs


5-Alkyl (Including Ethyl) THIQs Demonstrate ~1.7–1.9× Superior Anti-M. tb Potency Over 5-Fluoro and 5-Methoxy Analogs

In a systematic evaluation of 5,8-disubstituted tetrahydroisoquinolines against M. tuberculosis H37Rv under aerobic (replicating) conditions using the Microplate Alamar Blue Assay (MABA), the average MIC for 11 compounds bearing lipophilic 5-alkyl substituents (Me, Et, Bn) was 2.8 µg/mL. This compares with average MICs of 4.8 µg/mL for 17 compounds with 5-fluoro substitution and 5.4 µg/mL for 18 compounds with 5-methoxy substitution [1]. The 5-alkyl group therefore provides a 1.7-fold potency advantage over 5-F and a 1.9-fold advantage over 5-OMe at the same scaffold position. This trend was attributed to a global lipophilicity effect, with a statistically significant negative correlation between measured log(MIC) and calculated clogP (R = 0.65, F₁,₄₂ = 30.1, p < 0.0001), indicating that higher lipophilicity—as conferred by 5-alkyl relative to 5-F or 5-OMe—drives improved whole-cell antitubercular potency [1].

Antitubercular drug discovery ATP synthase inhibition Structure–activity relationships

5-Ethyl-Substituted THIQ Derivative Achieves Sub-µg/mL Potency Under Both Aerobic and Non-Replicating M. tb Conditions

A specific 5-ethyl-bearing tetrahydroisoquinoline derivative (compound 27: 5-Et, direct pyridyl linker, 4-CF₃ terminal phenyl; clogP = 5.73) achieved an MABA MIC₉₀ of 1.0 µg/mL under aerobic conditions and a LORA MIC₉₀ of 0.9 µg/mL under non-replicating (anaerobic) conditions, with a VERO mammalian cytotoxicity IC₅₀ of 12 µg/mL [1]. The comparable potency under both replicating and non-replicating conditions is noteworthy because the low-oxygen recovery assay (LORA) models the persistent, phenotypically drug-tolerant M. tb subpopulation that is refractory to many first-line agents. The selectivity index (VERO IC₅₀ / MABA MIC₉₀) of 12 indicates a measurable therapeutic window at the cellular level [1]. By contrast, the unsubstituted 5-H analog with the same linker type (compound 10) showed MABA = 1.8 µg/mL but LORA = 16 µg/mL—a pronounced 8.9-fold drop in potency against non-replicating bacteria—highlighting the contribution of the 5-alkyl substituent to maintaining activity across metabolic states [1].

Drug-resistant tuberculosis Non-replicating persistence LORA assay

5-Ethyl Occupies an Optimal Lipophilicity Window Between 5-Methyl and 5-Benzyl, Balancing Potency and Drug-Likeness

Within a congeneric series of 5,8-disubstituted THIQs bearing a direct pyridyl linker, the calculated logP (clogP) values reveal a clear lipophilicity gradient: 5-Et derivatives exhibit clogP values of 5.73–5.74, compared with 5-Me derivatives at 5.86–6.03 and 5-Bn derivatives at 6.66–7.08 [1]. The 5-ethyl substitution thus provides a lipophilicity increment of ~0.7–1.3 log units over 5-Me while remaining ~1.0–1.3 log units below 5-Bn. This intermediate lipophilicity is functionally significant: the 5-Et compound 27 achieved one of the most potent MABA values in the entire library (1.0 µg/mL) without incurring the extreme clogP (>7) associated with 5-Bn compounds, which risks poor aqueous solubility, high metabolic clearance, and off-target promiscuity [1]. The 5-ethyl substitution therefore hits a lipophilicity 'sweet spot' that 5-methyl may undershoot (insufficient membrane permeation) and 5-benzyl may overshoot (exceeding the typical clogP < 5–6 guideline for oral drug candidates) [1].

Lipophilic efficiency Physicochemical optimization clogP-driven SAR

5-Substituted THIQ Synthesis Is Enabled by Three Orthogonal Methodologies, Ensuring Reliable Access to the 5-Ethyl Scaffold

The synthesis of 5-substituted tetrahydroisoquinolines, including the 5-ethyl variant, has been demonstrated via three independent and complementary synthetic routes: (i) Pictet–Spengler-type cyclization of ortho-substituted 2-phenylethylamines, (ii) Pomeranz–Fritsch-type cyclization of meta-substituted benzylamines, and (iii) electrophilic trapping of 5-lithiated 4-lithiooxytetrahydroquinolines [1]. The 5-ethyl compound is specifically accessible via lithiation of a 5-bromo precursor followed by treatment with acetaldehyde and subsequent reduction, as demonstrated in the multigram synthesis of 5-ethyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline (62) in 64% yield (mp 72–75 °C) [2]. In contrast, 5-substituted THIQs with electron-withdrawing groups (e.g., 5-F) require different metalation conditions and may suffer from competing side reactions, while 5-H (unsubstituted) analogs lack the synthetic handle for further diversification at this position [1][2]. The availability of robust, published synthetic protocols reduces the barrier to scale-up and derivatization for groups acquiring this building block.

Synthetic methodology Building block accessibility Pictet–Spengler cyclization

Publicly Archived NMR Reference Data Enables Rapid Identity Verification and Quality Assurance Upon Receipt

The 5-ethyl-1,2,3,4-tetrahydroisoquinoline scaffold has a fully assigned 1D ¹H NMR reference spectrum publicly archived in the Biological Magnetic Resonance Bank (BMRB entry bmse012566), acquired under standardized conditions (2 mM in DMSO-d₆, 298 K, pH 7.5, Bruker Avance 600 MHz spectrometer) with DSS internal referencing [1]. This contrasts with many closely related 5-substituted THIQ analogs (e.g., 5-fluoro, 5-methoxy, or 5-benzyl variants) for which no equivalent publicly available, peer-reviewed NMR reference data exist in curated metabolomics databases. The availability of a standardized NMR reference allows procurement scientists to perform immediate, independent identity verification of received material by overlay comparison, reducing reliance on vendor Certificate of Analysis alone. Commercial suppliers additionally provide batch-specific HPLC and GC purity documentation at the 95% purity threshold for this compound .

Analytical quality control NMR metabolomics Compound identity verification

5-Ethyl-1,2,3,4-tetrahydroisoquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


Anti-Tubercular Lead Optimization: 5-Ethyl THIQ as a Preferred Core for ATP Synthase Inhibitor SAR Campaigns

Medicinal chemistry teams pursuing novel M. tuberculosis ATP synthase inhibitors should prioritize the 5-ethyl THIQ scaffold over 5-fluoro or 5-methoxy alternatives. As demonstrated by Sutherland et al. (2020), 5-alkyl-substituted THIQs achieve average MABA MIC values of 2.8 µg/mL—a 1.7–1.9-fold improvement over 5-F (4.8 µg/mL) and 5-OMe (5.4 µg/mL) analogs—driven by a lipophilicity-dependent potency correlation (R = 0.65) [1]. More critically, the 5-ethyl derivative maintains sub-µg/mL potency against non-replicating M. tb (LORA = 0.9 µg/mL), whereas the unsubstituted 5-H analog loses nearly all activity in this disease-relevant persistence model (LORA = 16 µg/mL) [1]. Procurement of the 5-ethyl building block therefore directly supports the synthesis of lead compounds with activity against both replicating and phenotypically drug-tolerant mycobacterial populations, a key requirement for treatment-shortening TB regimens.

Physicochemical Property Optimization: Leveraging the 5-Ethyl Lipophilicity Sweet Spot in CNS-Penetrant or Anti-Infective Programs

Drug discovery programs requiring balanced lipophilicity—particularly those targeting intracellular pathogens or CNS indications where excessive logP compromises solubility, metabolic stability, or selectivity—benefit from the 5-ethyl substituent's intermediate clogP (~5.73 for elaborated derivatives) [1]. This value sits between the potentially suboptimal permeability of 5-OMe analogs (clogP ~5.43) and the problematic hyper-lipophilicity of 5-Bn analogs (clogP ~7.08), the latter exceeding the typical oral drug-likeness threshold of clogP < 5–6 [1]. The 5-ethyl scaffold thus provides a starting point that minimizes the need for subsequent polarity-introducing modifications that could erode target engagement. This is particularly relevant for teams applying lipophilic efficiency (LipE) metrics in multiparameter optimization.

Synthetic Methodology Development and Library Synthesis: A Validated, Diversifiable 5-Substituted THIQ Building Block

Academic and industrial laboratories engaged in parallel synthesis or DNA-encoded library (DEL) construction benefit from the 5-ethyl THIQ scaffold because three independent synthetic methodologies have been demonstrated for 5-substituted THIQs, including Pictet–Spengler, Pomeranz–Fritsch, and lithiation–trapping routes [1]. The published multigram-scale synthesis of a 5-ethyl THIQ derivative (64% yield, mp 72–75 °C) provides a validated starting point for scale-up [2]. Unlike the unsubstituted 5-H THIQ, the 5-ethyl group offers a synthetic handle for further diversification via electrophilic substitution or directed metalation, enabling late-stage functionalization strategies. The compound's commercial availability at 95% purity with NMR/HPLC/GC documentation further supports its use as a reliable building block in library production workflows.

Analytical Method Development and QC Reference Standardization

Quality control and analytical development groups seeking a well-characterized THIQ reference compound for HPLC method validation, NMR spectrometer calibration, or impurity profiling will find the 5-ethyl analog uniquely advantageous. The publicly archived, fully assigned 1D ¹H NMR spectrum at the BMRB (600 MHz, DMSO-d₆, standardized conditions) provides an independent reference for identity confirmation that is not available for 5-F, 5-OMe, or 5-Bn THIQ analogs in curated databases [1]. This public data, combined with vendor-provided batch-specific QC documentation, enables laboratories to establish robust acceptance criteria and troubleshoot identity or purity discrepancies without relying solely on proprietary reference standards.

Quote Request

Request a Quote for 5-Ethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.